2-(2-(2-Chloroethoxy)ethoxy)acetic acid

Übersicht

Beschreibung

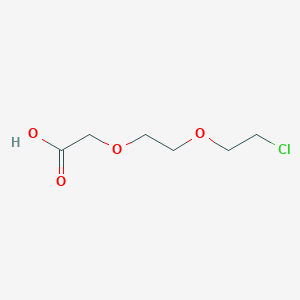

2-(2-(2-Chloroethoxy)ethoxy)acetic acid is an organic compound with the molecular formula C6H11ClO4. It is known for its use as an intermediate in organic synthesis and has applications in various chemical reactions. This compound is characterized by its slightly acidic nature and its ability to dissolve in organic solvents such as ethanol and dimethylformamide .

Vorbereitungsmethoden

The synthesis of 2-(2-(2-Chloroethoxy)ethoxy)acetic acid can be achieved through several methods. One common method involves the use of 2-chloroethoxy ethanol as the starting material. This compound is oxidized using nitric acid in the presence of water as a solvent to produce this compound . This method is advantageous due to its simplicity, low cost, and environmental friendliness.

Another method involves the reaction of 2-chloroethanol with acetic acid to form 2-chloroethyl acetate, which is then hydrolyzed using sodium hydroxide to yield this compound .

Analyse Chemischer Reaktionen

2-(2-(2-Chloroethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid to form corresponding acids.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by other nucleophiles.

Hydrolysis: The ester form of this compound can be hydrolyzed under basic conditions to yield the acid.

Common reagents used in these reactions include nitric acid for oxidation and sodium hydroxide for hydrolysis. The major products formed from these reactions are typically acids or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of the chloro group.

- Reagent in Chemical Reactions : It is utilized as a reagent in various industrial processes, facilitating the production of specialty chemicals.

Biology

- Modified Oligonucleotides : The compound is employed in the preparation of modified oligonucleotides, which are essential for genetic research and therapeutic applications.

- Biologically Active Molecules : It plays a role in synthesizing other biologically active molecules, contributing to advancements in medicinal chemistry and drug development.

Uniqueness

The unique combination of chloroethoxy and acetic acid functionalities allows 2-(2-(2-Chloroethoxy)ethoxy)acetic acid to participate in a wide range of chemical reactions, making it a valuable intermediate for both organic synthesis and industrial applications.

Synthesis Methodologies

Research has demonstrated various methodologies for synthesizing this compound, including oxidation techniques that utilize nitric acid as an oxidizing agent. These methods emphasize efficiency and environmental considerations, making them suitable for large-scale production .

Toxicological Studies

Toxicological assessments indicate that while the compound has potential applications in pharmaceuticals, it also requires careful handling due to its reactive nature. Studies have shown that exposure can lead to various biological effects; thus, understanding its pharmacokinetics is crucial for safe application in medical fields .

Wirkmechanismus

The mechanism of action of 2-(2-(2-Chloroethoxy)ethoxy)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group allows for nucleophilic substitution, while the carboxylic acid group can undergo typical acid-base reactions. These properties make it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2-(2-(2-Chloroethoxy)ethoxy)acetic acid can be compared with other similar compounds such as:

2-(2-Chloroethoxy)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

2-Chloroethoxyacetic acid: Another related compound, which also contains the chloroethoxy group and exhibits similar reactivity.

The uniqueness of this compound lies in its extended ethoxy chain, which provides additional flexibility and reactivity in chemical synthesis compared to its simpler counterparts.

Biologische Aktivität

2-(2-(2-Chloroethoxy)ethoxy)acetic acid, a compound derived from ethylene glycol ethers, has garnered attention due to its potential biological activities and toxicological implications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₁ClO₄

- Molecular Weight : 196.62 g/mol

This compound features a chloroethoxy group that may influence its interaction with biological systems.

Toxicological Studies

Numerous studies have investigated the toxicological profile of compounds related to this compound. Notably, research indicates that exposure to ethylene glycol ethers can lead to significant hematological effects. For instance, in occupational settings, workers exposed to 2-ethoxyethyl acetate exhibited reduced white blood cell counts, suggesting potential immunotoxicity .

Mutagenicity and Carcinogenicity

The mutagenic potential of related compounds has been explored using various assays. For example, 2-ethoxyethanol, a metabolite of this compound, was found not to be mutagenic in several bacterial strains but did exhibit clastogenic effects in mammalian cell lines . This raises concerns regarding the long-term carcinogenic risks associated with exposure.

Biodegradation and Environmental Impact

Research on the biodegradation of bis(2-chloroethyl) ether (BCEE), which can yield this compound as a metabolite, shows that specific bacterial strains can effectively degrade this compound. For instance, Xanthobacter sp. demonstrated the ability to utilize BCEE as a sole carbon source, indicating potential for bioremediation applications .

Occupational Exposure Case Study

A study involving workers in a varnish production facility highlighted the hematological impacts of prolonged exposure to glycol ethers. The study reported statistically significant reductions in white blood cell counts among high-exposure groups, underscoring the need for monitoring and regulation in occupational settings .

Environmental Bioremediation Case Study

In an environmental context, strains capable of degrading BCEE were isolated from contaminated sites. These strains not only degraded BCEE but also produced non-toxic metabolites such as diethylene glycol and 2-hydroxyethoxyacetic acid, presenting a viable strategy for bioremediation .

Pharmacokinetics

Pharmacokinetic studies have shown that the half-life of related compounds varies significantly between species. In humans, the elimination half-life for 2-ethoxyacetic acid is approximately 50-60 hours, while in rats it is around 7 hours . This disparity suggests different metabolic pathways and potential implications for toxicity.

Hematological Effects

A comprehensive analysis indicated that exposure to compounds like 2-ethoxyethyl acetate can lead to decreased hematocrit levels and altered hemoglobin concentrations in animal models. These findings are critical for understanding the compound's effects on blood parameters and overall health .

Data Tables

Eigenschaften

IUPAC Name |

2-[2-(2-chloroethoxy)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWETCQRCCYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.